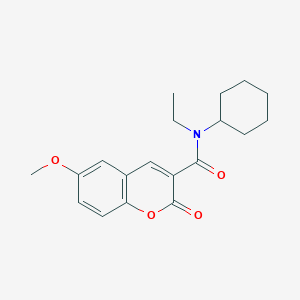

N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

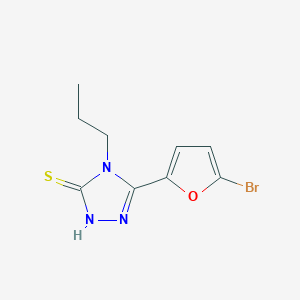

“N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide” is a chemical compound with the molecular formula C19H23NO4. It is a derivative of 2H-chromene, a class of heterocyclic compounds that have been widely studied due to their versatile biological profiles .

Synthesis Analysis

The synthesis of 2H-chromene derivatives, including “N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide”, has been a topic of interest for many organic and pharmaceutical chemists . One method involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid and an appropriate compound in acetonitrile .Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide” is characterized by a 2H-chromene core, which is a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis

The chemical reactions involving 2H-chromene derivatives are diverse and can lead to a variety of analogs exhibiting unusual activities . The direct assessment of activities with the parent 2H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .科学的研究の応用

Organic Synthesis and Catalysis

One-pot Multicomponent Synthesis : Boominathan et al. (2011) described an efficient one-pot, atom economical three-component reaction yielding medicinally promising ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives through a tandem Michael addition–cyclization reaction. This process emphasizes the utility of chromene derivatives in medicinal chemistry synthesis under solvent-free conditions, showcasing the potential of chromene compounds in drug development (Boominathan, M., Nagaraj, M., Muthusubramanian, S., & Krishnakumar, R.V., 2011).

Crystal Structure Analysis : The study of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives by Reis et al. (2013) presents detailed crystallographic analysis, contributing to the understanding of molecular conformations and intermolecular interactions critical in the design of pharmaceutical agents. This work lays the foundation for structural optimization in drug design, highlighting the relevance of chromene derivatives in the development of therapeutic agents (Reis, J., Gaspar, A., Borges, F., Gomes, L., & Low, J.N., 2013).

Advanced Material Science

Catalysis for Selective Hydrogenation : Wang et al. (2011) reported on a catalyst consisting of Pd nanoparticles supported on mesoporous graphitic carbon nitride, which showed high activity and selectivity for the hydrogenation of phenol to cyclohexanone in aqueous media. This research demonstrates the potential of chromene-related compounds in the development of catalysts for industrial applications, particularly in the synthesis of important industrial intermediates (Wang, Y., Yao, J., Li, H., Su, D., & Antonietti, M., 2011).

Drug Discovery and Development

Synthesis of Innovative Derivatives : Ramaganesh et al. (2010) explored the synthesis and biological evaluation of innovative coumarin derivatives containing the thiazolidin-4-one ring. These efforts in synthesizing and testing new molecular frameworks underscore the importance of chromene derivatives as versatile scaffolds in medicinal chemistry, opening avenues for the discovery of new therapeutic agents (Ramaganesh, C.K., Bodke, Y., & Venkatesh, K., 2010).

将来の方向性

The future directions in the study of 2H-chromene derivatives, including “N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide”, involve the development of potent leads of 2H-chromene analogs for their promising biological activities . This includes the design and development of new synthetic strategies and mechanisms, as well as the investigation of various biological profiles and SARs .

特性

IUPAC Name |

N-cyclohexyl-N-ethyl-6-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-3-20(14-7-5-4-6-8-14)18(21)16-12-13-11-15(23-2)9-10-17(13)24-19(16)22/h9-12,14H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNFVIRVSJJBAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2605062.png)

![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one](/img/structure/B2605063.png)

![6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2605064.png)

![N-(3-isopropoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2605073.png)

![N-benzyl-7-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2605074.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2605075.png)

![6-chloro-N-[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2605077.png)